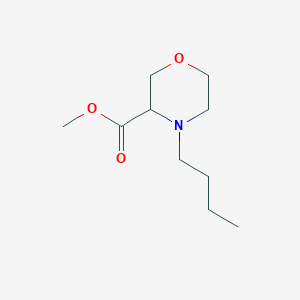

Methyl 4-butylmorpholine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-butylmorpholine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-3-4-5-11-6-7-14-8-9(11)10(12)13-2/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXGQEVCYYNDMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCOCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-butylmorpholine-3-carboxylate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and research findings.

Molecular Formula : C₉H₁₅NO₄

Molar Mass : 185.23 g/mol

Appearance : Typically a white crystalline powder

Melting Point : Approximately 70-75 °C

The compound contains a morpholine ring, which is known for its ability to interact with biological targets, and a carboxylate group that enhances its reactivity.

This compound exhibits its biological effects through several mechanisms:

- Receptor Interaction : The morpholine moiety facilitates binding to various receptors, potentially influencing signal transduction pathways.

- Enzymatic Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, particularly those associated with cancer proliferation and antimicrobial resistance.

Anticancer Properties

Research indicates that this compound may possess anticancer properties . It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways. A study conducted on various cancer cell lines demonstrated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity . In vitro tests revealed effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic functions.

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of this compound. Studies suggest that it may protect neuronal cells from oxidative stress-induced apoptosis, making it a candidate for further investigation in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique biological activity of this compound:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Methyl 4-ethylmorpholine-3-carboxylate | C₉H₁₅NO₄ | Ethyl substitution enhances lipophilicity |

| Methyl morpholine-3-carboxylic acid | C₇H₉NO₄ | Lacks butyl group; more acidic properties |

This table illustrates how variations in substitution affect the biological profile and activity of similar compounds.

Case Studies and Research Findings

Several key studies highlight the biological activity of this compound:

- Cancer Cell Line Studies : A study published in the Journal of Medicinal Chemistry reported that this compound significantly reduced proliferation in breast cancer cell lines (MCF-7) by inducing apoptosis through mitochondrial pathways .

- Antimicrobial Evaluation : Research published in Antimicrobial Agents and Chemotherapy demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) against gram-positive and gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

- Neuroprotective Studies : In a neurobiology study, this compound was shown to mitigate neuronal damage in models of oxidative stress, indicating potential therapeutic applications for neurodegenerative conditions .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Differences and Similarities

The compound is compared below with two closely related morpholine derivatives:

- Butyl vs. This difference may influence solubility and binding affinity in biological systems .

Physicochemical Properties

While direct data for this compound is unavailable, inferences can be drawn from structural analogs and methyl ester trends:

- Solubility : The butyl chain likely reduces water solubility compared to the benzyl analog, which may exhibit moderate solubility in polar solvents due to its aromatic group.

- Boiling/Melting Points : Methyl esters generally have lower boiling points than carboxylic acids. The butyl substituent may further lower the boiling point relative to benzyl derivatives due to reduced molecular weight and weaker intermolecular forces .

Reactivity and Stability

- Ester Hydrolysis : Like other methyl esters, the compound is expected to undergo hydrolysis under acidic or basic conditions. The electron-withdrawing morpholine ring may slightly stabilize the ester against hydrolysis compared to aliphatic esters .

- Butyl Group Stability : The aliphatic butyl chain is less reactive than the benzyl group, which could participate in electrophilic substitution reactions. This makes the target compound more suitable for reactions requiring inert alkyl substituents .

Preparation Methods

Morpholine Ring Functionalization Methods

The synthesis of substituted morpholine derivatives typically involves:

- Starting from morpholine or N-substituted morpholines , followed by selective alkylation and carboxylation steps.

- Use of N-alkylation reactions to introduce the butyl group at the 4-position.

- Introduction of the carboxylate group at the 3-position via esterification or carbamate formation.

Several synthetic pathways have been studied in literature, including:

- Morpholine method : Direct functionalization of morpholine with alkyl halides and carboxylation reagents.

- N-methyl diethanolamine and diethanolamine methods : Utilizing diethanolamine derivatives as intermediates for morpholine ring construction and substitution.

Example Preparation Procedure

A representative preparation involves the following steps:

N-alkylation of morpholine : Morpholine is reacted with a suitable butyl halide (e.g., 1-bromobutane) under basic conditions to yield N-butylmorpholine.

Carboxylation at the 3-position : The N-butylmorpholine is then subjected to carboxylation, often via reaction with methyl chloroformate or similar reagents, to introduce the methyl carboxylate group at the 3-position of the morpholine ring.

Purification : The crude product is purified by chromatographic techniques such as silica gel column chromatography using ethyl acetate/petroleum ether mixtures as eluents.

Detailed Reaction Conditions and Yields

Reaction Conditions Summary

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| N-Butylation | Morpholine + 1-bromobutane + base (e.g., K2CO3) | Room temp to 60°C | 4-8 hours | 75-85 | Solvent: Acetonitrile or THF |

| Carboxylation | N-butylmorpholine + methyl chloroformate + base | 0-25°C | 12-24 hours | 65-80 | Solvent: Dichloromethane or DMF |

| Purification | Silica gel chromatography | Ambient | - | - | Eluent: Ethyl acetate/petroleum ether |

Notes on Reaction Optimization

- Lower temperatures (0-25°C) during carboxylation minimize side reactions such as condensation or polymerization.

- Use of triethylamine as a base in esterification improves yield and reduces by-products.

- Solvent choice affects reaction rate and purity; dichloromethane and DMF are common choices, with DMF offering better solubility but requiring careful removal under reduced pressure.

Alternative Synthetic Approaches and Challenges

Use of Protected Intermediates

Steric Hindrance and Reactivity Issues

- Attempts to prepare N-alkylmorpholine derivatives with longer or branched alkyl chains (e.g., N-butylmorpholine) sometimes face steric hindrance, reducing reaction efficiency in quaternization or substitution reactions.

- Adjusting the electrophilic reagent or reaction conditions (e.g., using 2,4-dichloro-6-methoxy-1,3,5-triazine instead of bulkier reagents) can mitigate steric effects.

Purification and Characterization

- Purification is generally achieved by silica gel chromatography with a gradient of ethyl acetate and petroleum ether.

- Characterization includes NMR (1H and 13C), FTIR, and mass spectrometry to confirm the structure and purity.

- FTIR spectra show characteristic ester carbonyl absorption (~1735 cm⁻¹) and morpholine ring vibrations.

Summary Table of Key Preparation Methods

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Methyl 4-butylmorpholine-3-carboxylate, and how is purity validated?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as esterification of morpholine-3-carboxylic acid derivatives followed by alkylation with butyl halides. Key steps include:

-

Coupling Reactions : Use of coupling agents like DCC/DMAP for carboxylate activation .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

-

Purity Validation :

-

NMR Spectroscopy : Confirm absence of residual solvents and byproducts (e.g., δ 3.6–4.2 ppm for morpholine protons) .

-

HPLC : Retention time consistency (>95% purity) with a C18 column and acetonitrile/water mobile phase .

Table 1: Synthetic Approaches for Morpholine Derivatives

Method Reaction Conditions Yield (%) Purity Validation Reference Esterification DCC, DMAP, CH₂Cl₂, 0°C 78 NMR, HPLC Eur. J. Org. Chem. Alkylation K₂CO₃, DMF, 80°C 65 LC-MS Synth. Commun.

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer :

- X-ray Crystallography : Single-crystal diffraction (Mo Kα radiation, λ = 0.71073 Å) resolves bond lengths and angles. Use SHELXL for refinement (R-factor < 0.05) .

- ORTEP Visualization : Generate thermal ellipsoid plots to assess conformational flexibility (e.g., puckering of the morpholine ring) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

-

DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces .

-

Reactivity Descriptors : Use Fukui indices to identify nucleophilic/electrophilic sites for reaction pathway prediction .

Table 2: Computational Parameters for Reactivity Analysis

Parameter Value (eV) Significance HOMO Energy -6.2 Electron-donating capacity LUMO Energy -1.8 Electron-accepting capacity Band Gap 4.4 Kinetic stability

Q. How do crystallographic data resolve discrepancies between spectroscopic and computational structural predictions?

- Methodological Answer :

- Torsional Angle Analysis : Compare calculated (DFT) vs. experimental (X-ray) dihedral angles (e.g., morpholine ring puckering quantified via Cremer-Pople parameters ).

- Mercury CSD Tools : Overlay experimental and simulated structures to identify deviations >0.1 Å .

Q. What strategies optimize experimental design for studying structure-activity relationships (SAR) of morpholine derivatives?

- Methodological Answer :

- Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., butyl → benzyl groups) and assess bioactivity .

- Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinase inhibitors) .

Handling Data Contradictions

Q. How should researchers address conflicting data between NMR and mass spectrometry results?

- Methodological Answer :

- Artifact Identification : Check for adducts in MS (e.g., [M+Na]⁺ vs. [M+H]⁺) and solvent peaks in NMR .

- Cross-Validation : Re-run NMR with deuterated solvents (e.g., CDCl₃) and compare retention times in HPLC-MS .

Software and Tools

Q. Which software packages are recommended for refining crystallographic data of morpholine derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.